molecular formula C7H6ClIO B1363977 4-Chloro-2-iodoanisole CAS No. 52807-27-9

4-Chloro-2-iodoanisole

Cat. No.: B1363977
CAS No.: 52807-27-9
M. Wt: 268.48 g/mol
InChI Key: CXXXAGIYCFOGHA-UHFFFAOYSA-N
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Description

4-Chloro-2-iodoanisole, also known as 4-Chloro-2-iodo-1-methoxybenzene, is an organic compound with the molecular formula C7H6ClIO. It is a halogenated anisole derivative, characterized by the presence of both chlorine and iodine atoms attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-iodoanisole can be synthesized through several methods. One common approach involves the halogenation of anisole derivatives. For instance, the iodination of 4-chloroanisole can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-iodoanisole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-iodoanisole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-iodoanisole depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-iodoanisole is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and selectivity in various chemical reactions. This dual halogenation allows for versatile applications in organic synthesis and research .

Properties

IUPAC Name

4-chloro-2-iodo-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXXAGIYCFOGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384203
Record name 4-Chloro-2-iodoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52807-27-9
Record name 4-Chloro-2-iodoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-iodoanisole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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